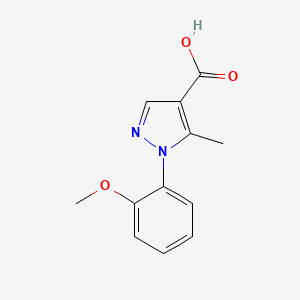

![molecular formula C17H24N2O3 B2659236 benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate CAS No. 1423037-26-6](/img/structure/B2659236.png)

benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nanoparticle Carrier Systems for Fungicides

Carbendazim and tebuconazole, fungicides related to benzyl carbamates, have been incorporated into solid lipid nanoparticles and polymeric nanocapsules. These carrier systems offer improved delivery to the site of action, enhanced stability, reduced environmental and human toxicity, and altered release profiles, showcasing a novel approach to plant disease management. This research underscores the potential of nanotechnology in agriculture, specifically for the controlled release and targeted delivery of fungicides to combat plant diseases more efficiently (E. Campos et al., 2015).

Mechanochemical Synthesis of Carbamates

The eco-friendly acylation agent, 1,1′-Carbonyldiimidazole (CDI), has been utilized for the mechanochemical preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate. This method presents a sustainable alternative for carbamate synthesis, enhancing reactivity under mild conditions and avoiding the need for activation typically required in solution synthesis. It highlights the application of mechanochemistry in developing more environmentally benign synthetic routes for carbamate production (Marialucia Lanzillotto et al., 2015).

Antitumor Activity

A specific benzimidazole carbamate derivative demonstrated activity against various tumors, indicating its potential as a new antitumor agent. The effectiveness of this compound, coupled with its low toxicity, positions it as a promising candidate for clinical applications in cancer treatment. This research opens avenues for the development of new anticancer drugs based on carbamate chemistry (G. Atassi & H. Tagnon, 1975).

Heterogeneous Catalysis for Carbamate Synthesis

A study on CeO2 as a heterogeneous catalyst for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols showcased the catalyst's efficiency. This method yielded high selectivity and conversion rates, highlighting a greener approach to carbamate synthesis by utilizing CO2, a greenhouse gas, as a raw material. The catalyst's reusability further underscores the sustainable aspect of this methodology (Masayoshi Honda et al., 2011).

Isoindolinone Formation via Bischler-Napieralski-Type Cyclization

Isopropyl carbamates, derived from benzylamines, have been converted to isoindolinones using a Bischler-Napieralski-type cyclization. This process demonstrates a novel synthetic route for isoindolinones, a class of compounds with potential pharmaceutical applications. The smooth conversion facilitated by this method provides a new toolkit for the synthesis of complex nitrogen-containing heterocycles (Satoshi Adachi et al., 2014).

Eigenschaften

IUPAC Name |

benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTATPNXUUJVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2659169.png)

![1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione](/img/no-structure.png)

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2659171.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)